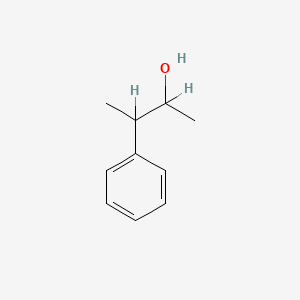

3-Phenylbutan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-phenylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNYCTPSPZHJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Phenylbutan-2-ol chemical properties and structure

An In-depth Technical Guide to 3-Phenylbutan-2-ol: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, targeted towards researchers, scientists, and professionals in drug development.

Chemical Structure and Stereoisomerism

This compound is a secondary alcohol containing a phenyl group. Its structure possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between these stereoisomers is depicted in the diagram below. The erythro isomers are (2R,3S) and (2S,3R), while the threo isomers are (2R,3R) and (2S,3S).

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its various stereoisomers. It is important to note that some of the physical properties, such as boiling point and density, are often reported for the mixture of isomers or as estimates, and experimentally determined values for each pure stereoisomer are not widely available.

| Property | (2R,3R)-3-phenylbutan-2-ol | (2S,3S)-3-phenylbutan-2-ol | (2R,3S)-3-phenylbutan-2-ol | (2S,3R)-3-phenylbutan-2-ol |

| IUPAC Name | (2R,3R)-3-phenylbutan-2-ol[1] | (2S,3S)-3-phenylbutan-2-ol | (2R,3S)-3-phenylbutan-2-ol[2] | (2S,3R)-3-phenylbutan-2-ol[3] |

| CAS Number | Not available | Not available | Not available | Not available |

| Molecular Formula | C₁₀H₁₄O[1] | C₁₀H₁₄O | C₁₀H₁₄O[2] | C₁₀H₁₄O[3] |

| Molecular Weight | 150.22 g/mol [1] | 150.22 g/mol | 150.22 g/mol [2] | 150.22 g/mol [3] |

| Boiling Point | Not available | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | Not available |

| Density | Not available | Not available | Not available | Not available |

| Solubility | Soluble in many organic solvents like ethanol (B145695) and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. | Soluble in many organic solvents like ethanol and dimethylformamide. |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Phenylbutan-2-one (B1615089)

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 3-phenylbutan-2-one, using a mild reducing agent such as sodium borohydride (B1222165).

Materials:

-

3-Phenylbutan-2-one

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylbutan-2-one in methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Once the reaction is complete, slowly add deionized water to quench the excess sodium borohydride.

-

Workup: Acidify the mixture with 1 M HCl to a pH of ~2-3. Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Spectroscopic Analysis

The following are general protocols for the spectroscopic characterization of this compound. Instrument parameters may need to be optimized for specific equipment.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified alcohol in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum. Expect signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methine proton on the phenyl-bearing carbon, and the two methyl groups.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the different carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Analysis: Acquire the IR spectrum. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Other expected peaks include C-H stretches and C=C stretches from the aromatic ring.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Conditions:

-

Column: A chiral column is necessary to separate the stereoisomers.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient should be used to ensure good separation of the isomers.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI).

-

Mass Range: Scan a mass range that includes the molecular ion and expected fragmentation patterns. The mass spectrum will show the molecular ion peak and characteristic fragments that can be used to confirm the structure.

-

References

An In-Depth Technical Guide to the Absolute Configuration of (2R,3R)-3-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the absolute configuration of (2R,3R)-3-phenylbutan-2-ol, a chiral alcohol with applications in stereoselective synthesis and as a chiral auxiliary. This document details the principles of stereochemical assignment using the Cahn-Ingold-Prelog (CIP) priority rules, summarizes key physical and spectroscopic data, and presents established experimental protocols for its synthesis and the definitive determination of its absolute configuration. The information herein is intended to serve as a critical resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction to the Stereochemistry of 3-Phenylbutan-2-ol

This compound possesses two chiral centers, C2 and C3, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other and are referred to as the erythro diastereomers. The (2R,3S) and (2S,3R) isomers are also an enantiomeric pair, known as the threo diastereomers. The precise three-dimensional arrangement of the substituents around these chiral centers, known as the absolute configuration, dictates the molecule's chiroptical properties and its interactions with other chiral molecules, which is of paramount importance in biological and pharmaceutical contexts.

Determination of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of each chiral center in this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[1][2][3][4] This systematic method involves a two-step process of assigning priorities to the substituents attached to the chiral center and then determining the spatial orientation.

Workflow for Assigning R/S Configuration:

Caption: Cahn-Ingold-Prelog (CIP) priority assignment workflow for the chiral centers of this compound.

For (2R,3R)-3-phenylbutan-2-ol, the sequence of priorities at C2 traces a clockwise direction, and similarly, the sequence at C3 is also clockwise, leading to the (2R,3R) designation.

Physicochemical and Spectroscopic Data

Accurate physical and spectroscopic data are essential for the identification and characterization of (2R,3R)-3-phenylbutan-2-ol. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Property | (2R,3R)-3-phenylbutan-2-ol | Other Stereoisomers | Reference(s) |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | [5] |

| Melting Point | Not available in literature | Not available in literature | |

| Boiling Point | Not available in literature | Not available in literature | |

| Specific Rotation ([α]D) | Not available in literature | Not available in literature |

Table 2: Computed Properties of (2R,3R)-3-phenylbutan-2-ol

| Property | Value | Reference(s) |

| XLogP3-AA | 2.3 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 150.104465066 Da | [5] |

| Monoisotopic Mass | 150.104465066 Da | [5] |

Spectroscopic Data:

While specific, high-resolution spectra for enantiomerically pure (2R,3R)-3-phenylbutan-2-ol are not widely published, general spectral characteristics can be inferred.

-

¹H NMR: The proton nuclear magnetic resonance (NMR) spectrum is expected to show distinct signals for the two methyl groups, the two methine protons, the hydroxyl proton, and the aromatic protons of the phenyl group. The coupling constants between the methine protons (at C2 and C3) are particularly informative for determining the relative erythro or threo configuration.

-

¹³C NMR: The carbon-13 NMR spectrum will exhibit unique resonances for each of the ten carbon atoms in the molecule, providing a fingerprint for the carbon skeleton.

-

IR Spectroscopy: The infrared (IR) spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the alcohol functional group. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the phenyl ring will also be present.

Experimental Protocols

Stereoselective Synthesis of (2R,3R)-3-phenylbutan-2-ol

The stereoselective synthesis of the erythro diastereomer of this compound can be achieved through the reduction of 3-phenyl-2-butanone. To obtain the specific (2R,3R) enantiomer, an enantioselective reducing agent or a chiral catalyst is required.

Protocol: Diastereoselective Reduction of 3-Phenyl-2-butanone to (±)-erythro-3-Phenyl-2-butanol

This protocol describes a general method for the diastereoselective synthesis of the racemic erythro mixture, which can then be subjected to chiral resolution.

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 3-phenyl-2-butanone (1 equivalent) and dissolved in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: The reaction mixture is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Addition of Reducing Agent: A solution of a reducing agent known to favor the formation of the erythro isomer, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) with a Lewis acid catalyst, is added dropwise to the stirred solution of the ketone.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: The product is extracted from the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the racemic erythro-3-phenyl-2-butanol.

Chiral Resolution: The resulting racemic erythro mixture can be resolved into its individual enantiomers, (2R,3R)- and (2S,3S)-3-phenylbutan-2-ol, using techniques such as chiral high-performance liquid chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid or a derivative), followed by fractional crystallization and subsequent liberation of the enantiopure alcohol.

Determination of Absolute Configuration by the Mosher's Ester Method

The Mosher's ester method is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols. This method involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

Caption: Workflow for determining the absolute configuration of a chiral alcohol using the Mosher's ester method.

Experimental Protocol: Mosher's Ester Analysis

-

Esterification: The chiral alcohol ((2R,3R)-3-phenylbutan-2-ol) is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Purification: The resulting diastereomeric Mosher's esters are purified, typically by flash chromatography.

-

NMR Analysis: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.

-

Data Analysis: The chemical shifts (δ) of the protons on the substituents flanking the newly formed ester linkage are carefully assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton.

-

Configuration Assignment: Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values are used to assign the absolute configuration of the original alcohol. Protons on one side of the ester plane will have positive Δδ values, while those on the other side will have negative Δδ values.

Conclusion

The absolute configuration of (2R,3R)-3-phenylbutan-2-ol is a fundamental aspect of its chemical identity, influencing its physical, chemical, and biological properties. The Cahn-Ingold-Prelog priority rules provide a systematic framework for its unambiguous assignment. While there is a need for more comprehensive, publicly available experimental data for this specific stereoisomer, this guide has outlined the theoretical principles and provided established experimental methodologies for its stereoselective synthesis and the definitive determination of its absolute configuration. The protocols and information presented herein are intended to support further research and application of (2R,3R)-3-phenylbutan-2-ol in the fields of synthetic and medicinal chemistry.

References

- 1. Cas 74365-65-4,(2S,3S)-(-)-erythro-3-phenyl-2-butanol | lookchem [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates | Scilit [scilit.com]

- 5. (2R,3R)-3-phenylbutan-2-ol | C10H14O | CID 11355575 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2S,3R)-3-phenylbutan-2-ol: A Technical Guide

Introduction

(2S,3R)-3-phenylbutan-2-ol is a chiral alcohol of interest in synthetic organic chemistry and stereochemical studies. Its specific stereoisomeric structure necessitates precise analytical characterization for unambiguous identification and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for (2S,3R)-3-phenylbutan-2-ol, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols, based on established methodologies for similar chiral alcohols, are also presented to facilitate the acquisition of comparable data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (2S,3R)-3-phenylbutan-2-ol. It is important to note that while ¹³C NMR, IR, and MS data are available in public repositories, detailed experimental ¹H NMR data, including chemical shifts, coupling constants, and specific peak assignments, are not readily found in the public domain.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (2S,3R)-3-phenylbutan-2-ol

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹³C | Data not explicitly available in cited sources | - | C1 (CH₃-CH(OH)) |

| Data not explicitly available in cited sources | - | C2 (CH-OH) | |

| Data not explicitly available in cited sources | - | C3 (CH-Ph) | |

| Data not explicitly available in cited sources | - | C4 (CH₃-CH(Ph)) | |

| Data not explicitly available in cited sources | - | C5 (Aromatic C-ipso) | |

| Data not explicitly available in cited sources | - | C6, C10 (Aromatic C-ortho) | |

| Data not explicitly available in cited sources | - | C7, C9 (Aromatic C-meta) | |

| Data not explicitly available in cited sources | - | C8 (Aromatic C-para) | |

| ¹H | Detailed data not available in cited sources | - | - |

Note: While a general ¹³C NMR spectrum is indicated as available in databases, specific chemical shift values are not provided in the readily accessible search results. Detailed ¹H NMR data is currently unavailable in the public domain.

Table 2: Infrared (IR) Spectroscopy Data for (2S,3R)-3-phenylbutan-2-ol [1]

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | Broad band ~3400-3200 | Strong |

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aliphatic) | ~3000-2850 | Medium-Strong |

| C=C stretch (aromatic) | ~1600, ~1495, ~1450 | Medium-Weak |

| C-O stretch (secondary alcohol) | ~1100 | Strong |

Note: The data presented is based on typical values for similar structures and the availability of a vapor phase IR spectrum in public databases. Specific peak assignments for (2S,3R)-3-phenylbutan-2-ol are not explicitly detailed.

Table 3: Mass Spectrometry (MS) Data for (2S,3R)-3-phenylbutan-2-ol [1]

| m/z | Proposed Fragment | Significance |

| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion (M⁺) |

| 135 | [M - CH₃]⁺ | Loss of a methyl group |

| 132 | [M - H₂O]⁺ | Loss of water |

| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | Benzylic cleavage fragments |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 45 | [C₂H₅O]⁺ | Cleavage alpha to the hydroxyl group |

Note: Fragmentation patterns are predicted based on common fragmentation pathways for secondary benzylic alcohols. The GC-MS data is noted in the PubChem database.

Experimental Protocols

The following are detailed, generalized experimental protocols for the spectroscopic analysis of (2S,3R)-3-phenylbutan-2-ol. These protocols are based on standard methodologies for the analysis of chiral alcohols and volatile organic compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2S,3R)-3-phenylbutan-2-ol.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or thin film.

-

Sample Preparation (ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean.

-

Record a background spectrum of the clean, empty crystal.

-

Place a small drop of neat (2S,3R)-3-phenylbutan-2-ol directly onto the center of the ATR crystal.

-

-

Acquisition:

-

Instrument: FT-IR Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of (2S,3R)-3-phenylbutan-2-ol in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation:

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet: Split/splitless injector, operated in split mode.

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Source Temperature: ~230 °C.

-

-

-

Data Analysis: Identify the chromatographic peak corresponding to (2S,3R)-3-phenylbutan-2-ol and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chiral alcohol such as (2S,3R)-3-phenylbutan-2-ol.

This diagram outlines the process from obtaining a pure sample to its comprehensive characterization using multiple spectroscopic techniques, leading to the final structural and stereochemical confirmation.

References

An In-Depth Technical Guide to the Erythro and Threo Diastereomers of 3-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylbutan-2-ol is a chiral alcohol that, due to the presence of two stereocenters at positions C2 and C3, exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers are grouped into two pairs of enantiomers, which are diastereomeric to each other. The diastereomeric pairs are designated using the historical erythro and threo nomenclature, which originates from the structures of the four-carbon sugars erythrose and threose. In the context of this compound, the erythro isomer has similar substituents on the same side in a Fischer projection, while the threo isomer has them on opposite sides.[1][2][3] The distinct spatial arrangements of the hydroxyl and phenyl groups in these diastereomers result in different physical and spectroscopic properties, which are critical for their identification, separation, and application in stereoselective synthesis and drug development.

This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the erythro and threo diastereomers of this compound, with a focus on detailed experimental protocols and comparative data analysis.

Stereochemistry and Nomenclature

The stereochemical relationship between the four stereoisomers of this compound can be visualized as follows:

Synthesis of Erythro and Threo Diastereomers

A common and effective method for the synthesis of this compound is the diastereoselective reduction of the prochiral ketone, 3-phenylbutan-2-one (B1615089). The choice of reducing agent and reaction conditions can influence the ratio of the resulting erythro and threo diastereomers.

Theoretical Background: Cram's Rule of Asymmetric Induction

Cram's rule provides a model to predict the major diastereomer formed in the nucleophilic attack on a carbonyl group adjacent to a chiral center.[1][2][4] For the reduction of (S)-3-phenylbutan-2-one, the phenyl group is the largest (L), the methyl group is medium (M), and the hydrogen is the small (S) substituent on the alpha-carbon. According to Cram's rule, the largest group orients itself anti to the incoming nucleophile (hydride). The nucleophile then preferentially attacks from the side of the smallest substituent, leading to the formation of the syn (in this case, erythro) diastereomer as the major product when using less sterically hindered reducing agents. More sterically demanding reducing agents may favor the anti (threo) product due to steric hindrance with the medium-sized group.[1][2]

Experimental Protocol: Diastereoselective Reduction of 3-Phenylbutan-2-one

This protocol describes a general method for the synthesis of a mixture of erythro and threo diastereomers of this compound via the reduction of 3-phenylbutan-2-one. The diastereomeric ratio can be influenced by the choice of the reducing agent.

Materials:

-

3-Phenylbutan-2-one

-

Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Methanol (for NaBH₄) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄)

-

Hydrochloric acid (dilute)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-phenylbutan-2-one in the appropriate solvent (methanol for NaBH₄ or anhydrous diethyl ether/THF for LiAlH₄) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add the reducing agent (NaBH₄ or LiAlH₄) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction mixture. For NaBH₄ in methanol, slowly add dilute hydrochloric acid until the effervescence ceases. For LiAlH₄, slowly and carefully add water dropwise, followed by a 15% aqueous solution of sodium hydroxide (B78521) and then more water (Fieser work-up).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of erythro and threo diastereomers.

Separation of Erythro and Threo Diastereomers

Due to their different physical properties, the erythro and threo diastereomers can be separated by standard chromatographic techniques.

Experimental Protocol: Separation by Column Chromatography

Materials:

-

Crude mixture of this compound diastereomers

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates and chamber

-

Potassium permanganate (B83412) stain

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude mixture of this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with a mixture of hexane and ethyl acetate. The optimal eluent composition should be determined by TLC analysis. A typical starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate.

-

Fraction Collection: Collect fractions and monitor the separation by TLC, visualizing the spots with a potassium permanganate stain.

-

Analysis and Pooling: Analyze the fractions to identify those containing the pure erythro and threo isomers. Pool the respective pure fractions.

-

Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the pure erythro and threo diastereomers.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key physicochemical and spectroscopic data for the erythro and threo diastereomers of this compound.

Table 1: Physicochemical Properties

| Property | Erythro Diastereomer | Threo Diastereomer |

| IUPAC Name | (2R,3S)- and (2S,3R)-3-phenylbutan-2-ol | (2R,3R)- and (2S,3S)-3-phenylbutan-2-ol |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [5] | 150.22 g/mol [6] |

| Boiling Point | - | - |

| Melting Point | - | - |

| Specific Rotation ([α]D) | Varies with enantiomer | Varies with enantiomer |

Note: Specific boiling and melting points for the individual diastereomers are not consistently reported in the literature and can vary with purity.

Table 2: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

| Proton Assignment | Erythro Diastereomer (δ, ppm, multiplicity, J in Hz) | Threo Diastereomer (δ, ppm, multiplicity, J in Hz) |

| -OH | ~1.6 (br s) | ~1.7 (br s) |

| -CH(OH)- | ~3.8 (quintet, J ≈ 6.5) | ~4.1 (quintet, J ≈ 6.4) |

| -CH(Ph)- | ~2.7 (quintet, J ≈ 7.0) | ~2.5 (quintet, J ≈ 7.1) |

| -CH₃ (on C2) | ~1.2 (d, J ≈ 6.5) | ~0.9 (d, J ≈ 6.4) |

| -CH₃ (on C3) | ~1.3 (d, J ≈ 7.0) | ~1.3 (d, J ≈ 7.1) |

| Aromatic-H | ~7.2-7.4 (m) | ~7.2-7.4 (m) |

Note: The chemical shifts and coupling constants are approximate and can vary slightly based on the solvent and spectrometer frequency. The key distinguishing feature is the relative upfield shift of the C2-methyl group in the threo isomer compared to the erythro isomer.

Table 3: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Assignment | Erythro Diastereomer (δ, ppm) | Threo Diastereomer (δ, ppm) |

| C1 (-CH₃ on C2) | ~21 | ~15 |

| C2 (-CH(OH)-) | ~73 | ~76 |

| C3 (-CH(Ph)-) | ~47 | ~49 |

| C4 (-CH₃ on C3) | ~16 | ~18 |

| Aromatic C (quaternary) | ~144 | ~145 |

| Aromatic CH | ~126-129 | ~126-129 |

Note: The chemical shifts are approximate. The most significant difference is observed in the chemical shift of the C1 methyl group.

Conclusion

The erythro and threo diastereomers of this compound, while structurally similar, exhibit distinct physicochemical and spectroscopic properties that allow for their differentiation and separation. The diastereoselective reduction of 3-phenylbutan-2-one provides a viable synthetic route to these compounds, with the stereochemical outcome being influenced by the choice of reducing agent as predicted by models such as Cram's rule. Subsequent separation by column chromatography enables the isolation of the pure diastereomers. The comparative analysis of their NMR spectra, particularly the chemical shifts of the methyl groups adjacent to the stereocenters, serves as a reliable method for their structural elucidation. This detailed understanding is crucial for researchers in organic synthesis and medicinal chemistry who utilize these stereoisomers as chiral building blocks or study their biological activities.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. echemi.com [echemi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. (2S,3R)-3-phenylbutan-2-ol | C10H14O | CID 12335569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenylbutan-2-ol (CAS: 52089-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylbutan-2-ol (CAS number: 52089-32-4), a secondary alcohol with applications in organic synthesis. This document collates available data on its chemical and physical properties, safety and handling, spectroscopic information, and detailed experimental protocols for its synthesis. While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

This compound is a chiral compound existing as different stereoisomers. The properties listed below are generally for the racemic mixture unless otherwise specified.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Phenyl-2-butanol, α,β-Dimethylbenzeneethanol | [1] |

| CAS Number | 52089-32-4 | [1][2] |

| Appearance | No information available | |

| Boiling Point | No information available | |

| Melting Point | No information available | |

| Density | No information available | |

| Solubility | No information available | |

| XLogP3-AA | 2.3 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR Spectroscopy | Data not explicitly available in search results. |

| ¹³C NMR Spectroscopy | Data not explicitly available in search results. |

| Infrared (IR) Spectroscopy | Data not explicitly available in search results. |

| Mass Spectrometry (MS) | Data not explicitly available in search results. |

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard Class | Hazard Statement |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and effective approach is the reduction of its corresponding ketone, 3-phenylbutan-2-one (B1615089).

Synthesis via Reduction of 3-Phenylbutan-2-one

This protocol details the reduction of 3-phenylbutan-2-one to this compound using sodium borohydride (B1222165), a mild and selective reducing agent.

Materials:

-

3-phenylbutan-2-one

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (B1210297)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylbutan-2-one (1 equivalent) in methanol or ethanol at room temperature.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water or a saturated aqueous solution of ammonium chloride to decompose the excess sodium borohydride and the borate (B1201080) ester intermediate.

-

Solvent Removal: Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.

References

Physical properties of 3-phenyl-2-butanol

An In-depth Technical Guide to the Physical Properties of 3-Phenyl-2-Butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties of 3-phenyl-2-butanol, a significant organic compound with applications in chemical synthesis and research. The document outlines available quantitative data, details established experimental protocols for property determination, and presents a logical workflow for the physical characterization of chemical compounds.

Data Presentation

The physical properties of 3-phenyl-2-butanol and its isomers are summarized below. It is important to note that specific experimental data for 3-phenyl-2-butanol is limited in publicly available literature; therefore, data for its isomers are included for comparative purposes.

| Property | 3-Phenyl-2-butanol (Computed) | 2-Phenyl-2-butanol (Experimental) | 4-Phenyl-2-butanol (Experimental) |

| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₀H₁₄O[3] | C₁₀H₁₄O[4] |

| Molecular Weight | 150.22 g/mol [1][2] | 150.22 g/mol [3] | 150.22 g/mol [4] |

| Melting Point | Not available | -5 °C[3] | Not available |

| Boiling Point | Not available | 107-108 °C at 20 mmHg[3][5][6] | 123-124 °C at 15 mmHg[4] |

| Density | Not available | 0.977 g/mL at 25 °C[3][5][6] | 0.977-0.983 g/mL[4] |

| Refractive Index | Not available | n20/D 1.519[3][5][6] | 1.514-1.518[4] |

| Solubility | Not available | Not available | Insoluble in water; soluble in organic solvents and oils.[4] |

| XLogP3 | 2.3[1] | Not available | 2.3[4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a liquid organic compound such as 3-phenyl-2-butanol.

Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For compounds that are liquid at room temperature, this involves determining the freezing point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Capillary tubes[7]

-

Thermometer[7]

-

Cooling bath (for determining freezing point)

Procedure:

-

If the substance is a solid at room temperature, a small, finely powdered sample is packed into a capillary tube sealed at one end.[8][9]

-

The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[8]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[7][10] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[7]

-

For liquids, the sample is cooled in a controlled manner, and the temperature at which solid crystals first appear and the temperature at which the entire sample solidifies are recorded as the freezing point range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][12]

Apparatus:

Procedure (Micro Method):

-

A few milliliters of the liquid are placed in a small test tube.[12]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[13]

-

The test tube is attached to a thermometer and heated in a heating bath.[14]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[15]

-

The heating is stopped, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

-

It is also crucial to record the atmospheric pressure, as boiling point varies with pressure.[11]

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

Procedure:

-

The mass of a clean, dry graduated cylinder or pycnometer is accurately measured.[16]

-

A known volume of the liquid is carefully added to the graduated cylinder or pycnometer.[17][18]

-

The combined mass of the liquid and the container is measured.[16]

-

The mass of the liquid is determined by subtracting the mass of the empty container.

-

The density is calculated by dividing the mass of the liquid by its volume.[19] This process should be repeated multiple times to ensure accuracy.[16]

Refractive Index Determination

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

-

Refractometer (e.g., Abbe refractometer)[20]

-

Dropper or pipette

Procedure:

-

The prism of the refractometer is cleaned and calibrated using a standard liquid with a known refractive index.

-

A few drops of the sample liquid are placed on the prism.

-

The prism is closed, and the light source is adjusted.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes[21]

-

Vortex mixer or shaker

-

Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl, concentrated H₂SO₄)[21][22]

Procedure:

-

A small, measured amount of the compound (e.g., 25 mg or 0.05 mL) is placed in a test tube.[21]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions.[21]

-

The mixture is vigorously shaken after each addition.[21]

-

The compound is considered soluble if it completely dissolves.

-

A systematic approach is often used, starting with water, then moving to other solvents to determine the compound's acidic, basic, or neutral nature.[22]

Mandatory Visualization

The following diagram illustrates the logical workflow for determining the physical properties of a chemical compound.

References

- 1. (2S,3S)-3-Phenyl-2-butanol | C10H14O | CID 12335572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Phenylbutan-2-ol | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 4. 4-Phenyl-2-butanol | C10H14O | CID 61302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

- 6. 2-苯基-2-丁醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. westlab.com [westlab.com]

- 9. byjus.com [byjus.com]

- 10. pennwest.edu [pennwest.edu]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 18. wjec.co.uk [wjec.co.uk]

- 19. homesciencetools.com [homesciencetools.com]

- 20. pubs.aip.org [pubs.aip.org]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. www1.udel.edu [www1.udel.edu]

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Phenylbutan-2-ol

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-phenylbutan-2-ol. The document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a chiral alcohol that exists as two pairs of enantiomers, diastereomers commonly referred to as the erythro and threo forms. Due to the presence of two stereocenters, four stereoisomers are possible: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The distinct spatial arrangement of the phenyl, hydroxyl, and methyl groups in these diastereomers results in unique NMR spectra, providing a powerful tool for their differentiation. This guide will detail the expected ¹H and ¹³C NMR spectral features for these diastereomers.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the diastereomers of this compound. These values are estimated based on established NMR principles and data from structurally similar compounds.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for Diastereomers of this compound (in CDCl₃)

| Assignment | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |

| H1 (CH₃-C2) | ~1.1-1.3 ppm (d, J ≈ 6-7 Hz) | ~1.0-1.2 ppm (d, J ≈ 6-7 Hz) |

| H2 (CH-OH) | ~3.8-4.2 ppm (dq, J ≈ 4-5, 6-7 Hz) | ~3.9-4.3 ppm (dq, J ≈ 3-4, 6-7 Hz) |

| H3 (CH-Ph) | ~2.6-2.9 ppm (dq, J ≈ 4-5, 7-8 Hz) | ~2.7-3.0 ppm (dq, J ≈ 3-4, 7-8 Hz) |

| H4 (CH₃-C3) | ~1.2-1.4 ppm (d, J ≈ 7-8 Hz) | ~1.1-1.3 ppm (d, J ≈ 7-8 Hz) |

| OH | Variable (broad singlet) | Variable (broad singlet) |

| Aromatic-H | ~7.1-7.4 ppm (m) | ~7.1-7.4 ppm (m) |

d: doublet, dq: doublet of quartets, m: multiplet

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data for Diastereomers of this compound (in CDCl₃)

| Assignment | Erythro Isomer (Predicted) | Threo Isomer (Predicted) |

| C1 (CH₃-C2) | ~20-24 ppm | ~18-22 ppm |

| C2 (CH-OH) | ~72-76 ppm | ~70-74 ppm |

| C3 (CH-Ph) | ~45-50 ppm | ~47-52 ppm |

| C4 (CH₃-C3) | ~15-20 ppm | ~13-18 ppm |

| C-ipso | ~142-145 ppm | ~143-146 ppm |

| C-ortho | ~128-130 ppm | ~128-130 ppm |

| C-meta | ~127-129 ppm | ~127-129 ppm |

| C-para | ~126-128 ppm | ~126-128 ppm |

Experimental Protocols

The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a small molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual solvent peak at ~7.26 ppm in ¹H NMR and ~77.16 ppm in ¹³C NMR.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). However, for routine analysis, referencing to the residual solvent peak is often sufficient.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon.

-

Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is standard for most organic molecules.

Visualizations

Chemical Structure and Diastereomers

The following diagram illustrates the chemical structure of this compound and the relationship between its diastereomers.

In-Depth Analysis of the Mass Spectrometry Fragmentation Pattern of 3-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-phenylbutan-2-ol. The information presented herein is intended to support researchers and scientists in identifying and characterizing this compound and similar structures in various analytical applications, including drug development and quality control.

Molecular Structure and Properties

This compound is an aromatic alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol .[1] Its structure consists of a phenyl group attached to a butane (B89635) backbone with a hydroxyl group at the C2 position.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragments that provide valuable structural information. The quantitative data for the most significant peaks are summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | Low |

| 135 | [M - CH₃]⁺ | ~20 |

| 132 | [M - H₂O]⁺• | ~5 |

| 106 | [C₇H₆O]⁺• / [C₈H₁₀]⁺ | ~85 |

| 105 | [C₈H₉]⁺ | ~80 |

| 91 | [C₇H₇]⁺ | 100 (Base Peak) |

| 77 | [C₆H₅]⁺ | ~30 |

| 45 | [C₂H₅O]⁺ | ~40 |

| 43 | [C₃H₇]⁺ | ~50 |

Note: Relative intensities are approximate and can vary slightly depending on the specific instrumentation and experimental conditions.

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization follows predictable pathways for secondary aromatic alcohols. The major fragmentation routes are detailed below and illustrated in the accompanying diagram.

A faint molecular ion peak ([M]⁺•) is expected at m/z 150, which is characteristic of many alcohols that readily undergo fragmentation.

The base peak at m/z 91 is attributed to the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺). This is a common and diagnostic fragment for compounds containing a benzyl (B1604629) group. It is formed through cleavage of the C-C bond beta to the phenyl ring, followed by rearrangement.

The prominent peak at m/z 106 can be attributed to a rearrangement followed by cleavage, potentially forming a radical cation with the formula [C₈H₁₀]⁺•. Another possibility for this peak is the formation of a protonated benzaldehyde-like structure.

The significant peak at m/z 105 arises from the loss of a methyl radical from the molecular ion, followed by the loss of water, or directly from the cleavage of the bond between the carbon bearing the hydroxyl group and the adjacent carbon with the phenyl group. This results in a stable benzylic cation.

Other notable fragments include:

-

m/z 135 : Loss of a methyl radical ([CH₃]•) from the molecular ion.

-

m/z 132 : Dehydration, the loss of a water molecule ([H₂O]) from the molecular ion.

-

m/z 77 : The phenyl cation ([C₆H₅]⁺), resulting from the cleavage of the bond connecting the phenyl group to the alkyl chain.

-

m/z 45 : An oxygen-containing fragment, likely [CH₃CH=OH]⁺, formed by alpha-cleavage.

-

m/z 43 : A propyl cation ([C₃H₇]⁺) resulting from cleavage of the alkyl chain.

Visualization of the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on common practices for the analysis of aromatic alcohols and may require optimization for specific instrumentation and sample matrices.[2]

1. Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as acetonitrile (B52724) or methanol.

-

Prepare working solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7820A or equivalent.

-

Injector: Split/splitless injector.

-

Inlet Temperature: 250 - 300 °C.

-

Injection Volume: 1-2 µL.

-

Split Ratio: 10:1 to 50:1, depending on concentration.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 - 1.2 mL/min.

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 50 - 70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 280 - 320 °C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

-

Total Run Time: Approximately 25-30 minutes.

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40 - 400.

-

Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak and compare it to the reference data provided in this guide and in spectral libraries (e.g., NIST).

This comprehensive guide provides the necessary data and protocols to confidently identify and characterize this compound using mass spectrometry. The detailed fragmentation analysis and visualization serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

Infrared (IR) spectroscopy of 3-phenylbutan-2-ol

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Phenylbutan-2-ol

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is produced, which provides a unique molecular fingerprint. This guide provides a detailed analysis of the infrared spectrum of this compound, a secondary alcohol containing a monosubstituted benzene (B151609) ring. The information presented here is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Molecular Structure of this compound

This compound (C₁₀H₁₄O) is a chemical compound with the following structural features: a hydroxyl (-OH) group attached to the second carbon of a butane (B89635) chain, and a phenyl (C₆H₅) group attached to the third carbon.[1][2][3] This structure gives rise to characteristic absorption bands in the IR spectrum corresponding to its functional groups: a secondary alcohol and a monosubstituted aromatic ring.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. The following table summarizes the expected absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3500–3200 | O-H stretch, H-bonded | Secondary Alcohol | Strong, Broad |

| 3100–3000 | C-H stretch | Aromatic (sp² C-H) | Medium to Weak |

| < 3000 | C-H stretch | Aliphatic (sp³ C-H) | Medium to Strong |

| 1600, 1500 | C=C stretch | Aromatic Ring | Medium, Sharp |

| 1450–1600 | Complex ring vibrations | Aromatic Ring | Medium |

| 1150–1075 | C-O stretch | Secondary Alcohol | Strong |

| 770–710 | C-H out-of-plane bend | Monosubstituted Benzene | Strong |

| 690 ± 10 | Ring bend | Monosubstituted Benzene | Strong |

Analysis of Key Spectral Features

-

O-H Stretching: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.[4][5][6][7][8] The broadness of this peak is a classic indicator of an alcohol.[7][9]

-

C-H Stretching: The spectrum will exhibit C-H stretching vibrations in two distinct regions. Absorptions for the sp² hybridized carbons of the aromatic ring typically appear between 3100 and 3000 cm⁻¹.[10] In contrast, the C-H stretches for the sp³ hybridized carbons of the aliphatic portion of the molecule will be found just below 3000 cm⁻¹.[5][10]

-

Aromatic Ring Vibrations: The presence of the monosubstituted benzene ring will give rise to several characteristic peaks. Sharp peaks around 1600 and 1500 cm⁻¹ are due to carbon-carbon stretching vibrations within the aromatic ring.[11][12]

-

C-O Stretching: As a secondary alcohol, this compound is expected to show a strong C-O stretching absorption in the range of 1150-1075 cm⁻¹.[6][9] This peak is often one of the most intense in the fingerprint region for alcohols.

-

Aromatic C-H Bending: Strong absorptions in the fingerprint region can confirm the substitution pattern of the benzene ring. For a monosubstituted ring, a strong C-H out-of-plane bending vibration is expected between 770 and 710 cm⁻¹, and another strong ring bending peak is anticipated around 690 cm⁻¹.[13]

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the IR spectrum of this compound, which is a liquid at room temperature.

Objective: To acquire a high-quality infrared spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are clean and properly aligned.

-

Turn on the spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum will account for any environmental interferences, such as atmospheric water and carbon dioxide.

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (e.g., number of scans, resolution). The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed, which may include baseline correction or smoothing.

-

Identify and label the major absorption peaks. Compare the peak positions with known correlation charts to confirm the presence of the expected functional groups.

-

-

Cleaning:

-

After the analysis, thoroughly clean the ATR crystal surface with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Visualizations

The following diagrams illustrate key aspects of the IR spectroscopy of this compound.

Caption: Experimental workflow for IR analysis.

Caption: Functional groups and IR absorptions.

References

- 1. This compound | C10H14O | CID 562145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 52089-32-4 | Buy Now [molport.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. spectroscopyonline.com [spectroscopyonline.com]

Biological Activity of 3-Phenylbutan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 3-phenylbutan-2-ol derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that has served as a building block in the synthesis of various biologically active molecules. Its derivatives have shown promise in a range of therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The structural simplicity of the this compound core allows for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This guide will delve into the documented biological activities of these derivatives, providing a foundation for future research and development efforts.

Anti-inflammatory and Analgesic Activities

A notable area of investigation for phenylalkanol derivatives has been their potential as anti-inflammatory and analgesic agents. Research into structurally related compounds, such as derivatives of 3-phenylbutanal, has provided valuable insights into the potential of the phenylbutan backbone.

Quantitative Data on Anti-inflammatory and Analgesic Activity

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs demonstrated significant inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key targets in anti-inflammatory therapy.[1][2][3] The following table summarizes the in vitro inhibitory concentrations (IC50) for the most potent compounds identified in this study.

| Compound ID | Target Enzyme | IC50 (µM) |

| FM4 | COX-2 | 0.74 |

| FM10 | COX-2 | 0.69 |

| FM12 | COX-2 | 0.18 |

| FM4 | COX-1 | Potent |

| FM10 | COX-1 | Potent |

| FM12 | COX-1 | Potent |

| Multiple | 5-LOX | Potent |

| Data sourced from a study on 3-phenylbutanal derivatives, which suggests the potential of the broader phenylbutan scaffold.[1][2][3] |

These results highlight the potential of the phenylbutan scaffold in designing potent anti-inflammatory agents. The in vivo analgesic and anti-inflammatory models further supported the therapeutic potential of these compounds.[1][3]

Experimental Protocols for Anti-inflammatory and Analgesic Assays

The following are generalized experimental protocols for assessing the anti-inflammatory and analgesic activities of small molecules, based on standard methodologies.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme and Substrate Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used. Arachidonic acid is used as the substrate.

-

Incubation: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control (vehicle-treated) sample. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

This is a standard model for evaluating the acute anti-inflammatory activity of a compound.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the rats.

-

Measurement of Paw Edema: The paw volume is measured using a plethysmometer at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

While specific studies on a broad range of this compound derivatives are limited, the structural features of these compounds, particularly their phenolic and alcoholic moieties, suggest potential antimicrobial properties. The lipophilicity and the presence of a hydroxyl group are known to contribute to the antimicrobial action of various aromatic alcohols.[4]

Experimental Protocols for Antimicrobial Assays

Standard methodologies are employed to evaluate the antimicrobial potential of chemical compounds.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Standardized suspensions of the test microorganisms (bacteria or fungi) are prepared in a suitable broth medium.

-

Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

This method provides a qualitative assessment of the antimicrobial activity.

-

Agar (B569324) Plate Preparation: A suitable agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.

Anticancer Activity

The potential of this compound derivatives as anticancer agents is an area that warrants further investigation. The phenyl group and the hydroxyl functionality are common features in many known anticancer agents.

Experimental Protocols for In Vitro Anticancer Assays

The following are standard protocols for screening compounds for potential anticancer activity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells, and the IC50 value is determined.

Neuroprotective Activity

Phenolic compounds are known to possess neuroprotective properties, often attributed to their antioxidant and anti-inflammatory effects.[5][6] The this compound structure, containing a phenyl group that can be substituted with hydroxyl groups, makes its derivatives interesting candidates for neuroprotection studies.

Experimental Protocols for Neuroprotection Assays

In vitro models are commonly used to assess the neuroprotective potential of compounds.

This assay evaluates the ability of a compound to protect neuronal cells from damage caused by oxidative stress.

-

Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded in multi-well plates.

-

Compound Pre-treatment: The cells are pre-treated with the test compound for a certain period.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: Cell viability is assessed using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Visualizations

To aid in the understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Caption: Simplified signaling pathway of COX inhibition by this compound derivatives.

Conclusion

The derivatives of this compound represent a promising class of compounds with the potential for development into therapeutic agents for a variety of conditions, particularly those involving inflammation and pain. The available data, primarily from structurally related analogs, strongly suggest that this scaffold is a viable starting point for the design of novel bioactive molecules. Further comprehensive studies, including the synthesis and screening of a wider range of derivatives, are warranted to fully elucidate their therapeutic potential and mechanisms of action. This guide provides a foundational resource to support and inspire such future research endeavors.

References

- 1. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]